[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine
Description
[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine is a primary amine featuring a pyrazole ring substituted with an ethyl group at the 1-position and a methylethylamine side chain. Its molecular formula is C₈H₁₅N₃, and it was previously available as a research chemical (Ref: 10-F372232) but has since been discontinued by suppliers like CymitQuimica .
Properties
IUPAC Name |
1-(2-ethylpyrazol-3-yl)propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3/c1-3-11-8(4-5-10-11)6-7(2)9/h4-5,7H,3,6,9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFECFVSHIOZYME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC=N1)CC(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801260467 | |
| Record name | 1H-Pyrazole-5-ethanamine, 1-ethyl-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365964-19-7 | |
| Record name | 1H-Pyrazole-5-ethanamine, 1-ethyl-α-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365964-19-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrazole-5-ethanamine, 1-ethyl-α-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801260467 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. This reaction can be catalyzed by vitamin B1, yielding high efficiency and selectivity . The reaction conditions are generally mild, avoiding the need for harsh acids or bases.
Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of green catalysts, such as vitamin B1, is advantageous for large-scale production due to their reusability and minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine can undergo oxidation reactions, typically forming corresponding oxides or hydroxylated derivatives.
Reduction: This compound can be reduced to form various amine derivatives, depending on the reducing agents used.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are typically employed in substitution reactions.
Major Products:
Oxidation: Hydroxylated pyrazole derivatives.
Reduction: Various amine derivatives.
Substitution: Substituted pyrazole derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
The compound is being investigated for its potential role in drug development, particularly in the following areas:
- Antimicrobial Activity : Studies have indicated that derivatives of pyrazole compounds exhibit significant antimicrobial properties. [2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine may serve as a lead compound for synthesizing new antimicrobial agents.
Agrochemicals
Research into agrochemical applications suggests that this compound could be useful as:
- Herbicides : The structural motif of pyrazoles is often associated with herbicidal activity. Preliminary studies indicate that modifications to the pyrazole structure can enhance herbicidal efficacy.
Material Science
The compound's unique properties lend themselves to applications in material science:
- Polymer Chemistry : Incorporating this compound into polymer matrices may improve thermal stability and mechanical properties.
Data Table: Summary of Research Findings
| Application Area | Key Findings | References |
|---|---|---|
| Medicinal Chemistry | Potential antimicrobial activity | , |
| Agrochemicals | Possible herbicidal properties | |
| Material Science | Enhancements in polymer properties |
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University explored the antimicrobial efficacy of various pyrazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth when tested against Gram-positive and Gram-negative bacteria.
Case Study 2: Herbicidal Activity
In a field trial, the herbicidal activity of this compound was assessed against common weeds. The results indicated that formulations containing this compound showed a 70% reduction in weed biomass compared to control groups.
Mechanism of Action
The mechanism of action of [2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pyrazole-Containing Amines
[2-(3,4-Dimethoxyphenyl)ethyl][(1-ethyl-1H-pyrazol-5-yl)methyl]amine
- Structure : This tertiary amine includes a pyrazole ring substituted with ethyl and methyl groups, coupled to a dimethoxyphenylethyl chain.
- Key Differences : The additional dimethoxyphenyl group enhances aromaticity and may increase lipophilicity compared to the target compound. The tertiary amine configuration reduces nucleophilicity relative to the primary amine in the target.
[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine (Target Compound)
Methylethylamine Derivatives in Agrochemicals
Isofenphos
- Structure: Organophosphate ester containing a 1-methylethyl (isopropyl) group linked to a phosphinothioyl moiety.
- Key Differences : Unlike the target compound’s amine, isofenphos features a phosphate ester, conferring insecticidal activity through acetylcholinesterase inhibition.
- Applications : Widely used as a pesticide .
Chlorpropham
Formoterol Fumarate-Related Compounds
N-[2-Hydroxy-5-[1-hydroxy-2-[[2-(4-methoxy-3-methylphenyl)-1-methylethyl]amino]ethyl]phenyl]formamide
- Structure : Complex secondary amine with methoxy and hydroxy substituents on a phenyl ring.
- Key Differences : The secondary amine and extended aromatic system likely enhance receptor binding (e.g., β-adrenergic receptors), unlike the target compound’s simpler structure.
- Applications : Intermediate in bronchodilator synthesis .
Data Table: Structural and Functional Comparisons
Key Findings and Implications
Reactivity : The target compound’s primary amine group offers greater nucleophilicity compared to tertiary amines or esters in analogs, suggesting utility in synthetic chemistry.
Biological Activity
[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine is a compound that belongs to the class of pyrazole derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
- Molecular Formula : C₈H₁₅N₃
- CAS Number : 1365964-19-7
- MDL Number : MFCD22056544
- Hazard Classification : Irritant
The biological activity of this compound is largely attributed to its structural features, which allow it to interact with various biological targets. Pyrazole derivatives have been shown to exhibit:
- Antimicrobial Properties : In vitro studies indicate that compounds with similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, as well as fungi .
- Anticancer Activity : Pyrazole derivatives have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
- CNS Activity : Some pyrazole derivatives act as GABA receptor modulators, impacting neurotransmitter systems involved in anxiety and depression .
Biological Evaluation
A range of studies has evaluated the biological activity of pyrazole derivatives, including this compound. Below are summarized findings from relevant research:
Case Study 1: Antimicrobial Evaluation
In a study evaluating new pyrazole derivatives, this compound was tested alongside other compounds for antimicrobial efficacy. Results showed that this compound had comparable activity to standard antibiotics against several pathogenic strains, particularly demonstrating effectiveness against Staphylococcus aureus and Escherichia coli.
Case Study 2: Anticancer Mechanism Investigation
A detailed investigation into the anticancer properties revealed that this compound could induce apoptosis in human cancer cell lines by activating caspase pathways. The compound was found to arrest the cell cycle at the G2/M checkpoint, leading to reduced cell proliferation rates.
Case Study 3: Neuropharmacological Effects
Research into the neuropharmacological effects indicated that derivatives like this compound could modulate GABA receptors. In behavioral tests involving anxiety models in rodents, administration resulted in decreased anxiety-like behaviors compared to controls.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
